![molecular formula C16H16N2O4 B5779536 N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have neuroprotective effects by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation. In
作用機序
CEP-1347 is a selective inhibitor of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which is involved in cell death and inflammation. This pathway is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. The activation of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis and inflammation. By inhibiting the activity of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, CEP-1347 can prevent the phosphorylation of c-Jun and the subsequent activation of apoptotic and inflammatory pathways.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurological disorders. In a mouse model of Parkinson's disease, CEP-1347 was found to improve motor function and reduce neuroinflammation. In a rat model of Huntington's disease, CEP-1347 was found to reduce the loss of striatal neurons and improve motor function. These effects are thought to be due to the inhibition of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which prevents the activation of apoptotic and inflammatory pathways.
実験室実験の利点と制限
CEP-1347 is a small molecule inhibitor that can be easily synthesized and used in in vitro and in vivo experiments. This compound has been extensively studied and has been shown to have neuroprotective effects in various animal models of neurological disorders. However, there are some limitations to the use of CEP-1347 in lab experiments. This compound has been shown to have off-target effects on other kinases, which may limit its specificity. Additionally, the use of CEP-1347 in clinical trials has been limited by its poor pharmacokinetic properties, including poor solubility and low bioavailability.
将来の方向性
There are several future directions for the study of CEP-1347. One potential direction is the development of more specific inhibitors of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway that do not have off-target effects on other kinases. Another direction is the development of prodrugs or other formulations that improve the pharmacokinetic properties of CEP-1347. Additionally, further studies are needed to determine the efficacy of CEP-1347 in clinical trials and to identify potential biomarkers for patient selection. Finally, the potential use of CEP-1347 in combination with other neuroprotective agents should be explored.
合成法
CEP-1347 can be synthesized using a multistep process that involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce the amide. The final step involves the reaction of the amide with methyl carbazate to form the desired compound.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting the activity of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which is involved in cell death and inflammation. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-3-4-12(14(13)22-2)16(20)18-11-8-6-10(7-9-11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJAKVUICPQULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
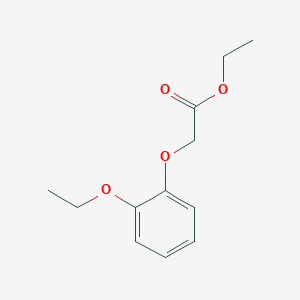
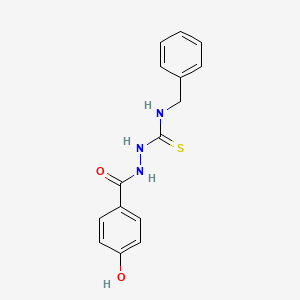
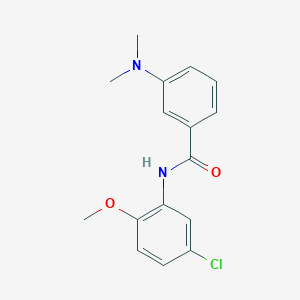
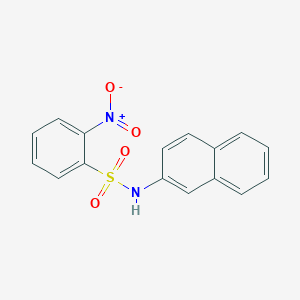

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
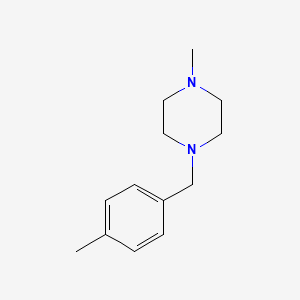
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
